![molecular formula C22H26N4O5 B2536112 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide CAS No. 1170489-37-8](/img/structure/B2536112.png)
4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are important for the immune response. CP-690550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
DNA Topoisomerase Inhibitors and Apoptosis Inducers
Research has shown that certain podophyllotoxin congeners with ureido and benzamide functionalities exhibit significant anti-proliferative activity against cancer cell lines, including inducing G1 cell cycle arrest and apoptosis through the upregulation of caspase-3 protein. These compounds also inhibit DNA topoisomerase I and IIα enzymes, which are crucial for DNA replication and cell division, making them potential candidates for anticancer therapy (Kamal et al., 2013).
Antibacterial Activity
Studies on the carboxamides and hydrazide derivatives of glycopeptide antibiotics like eremomycin have shown significant activity against Gram-positive bacteria. Modification of the carboxyl group in these compounds leads to enhanced antibacterial properties and reduced allergenic effects, suggesting the potential for developing new antibiotics with improved safety profiles (Pavlov et al., 1996).
Enzyme Inhibition
Compounds with cyclopropyl and bromophenol derivatives have been evaluated as inhibitors of cytosolic carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targets for the treatment of conditions like glaucoma, epilepsy, and Alzheimer's disease, indicating the potential for these compounds in therapeutic applications (Boztaş et al., 2019).
Organometallic Catalysis
Research involving platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the utility of organometallic catalysis in synthesizing complex organic compounds. Such reactions are valuable in organic synthesis, pharmaceuticals, and material science, showcasing the diverse applications of compounds with carboxamide groups (Wang and Widenhoefer, 2004).
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2,3-dimethoxyphenyl)carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-18-5-3-4-17(19(18)31-2)26-22(29)24-13-12-23-20(27)14-8-10-16(11-9-14)25-21(28)15-6-7-15/h3-5,8-11,15H,6-7,12-13H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVHQFVGBDILDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.